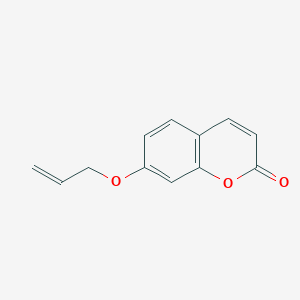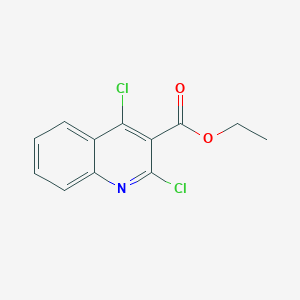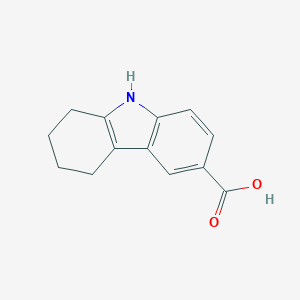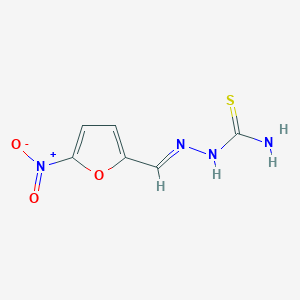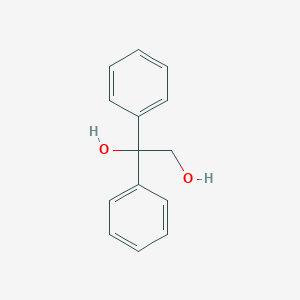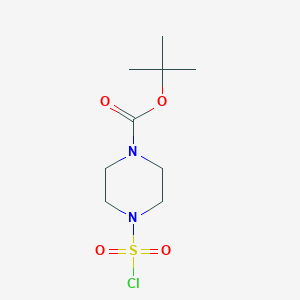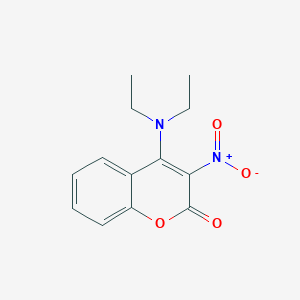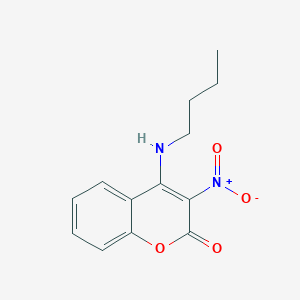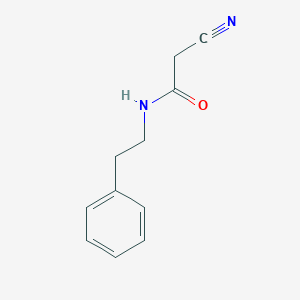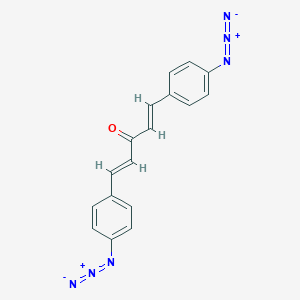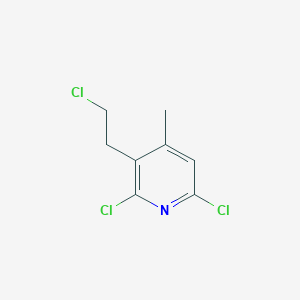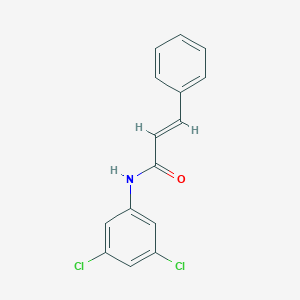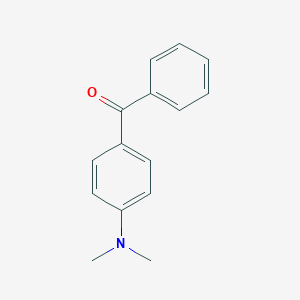![molecular formula C15H17NO2S2 B187034 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide CAS No. 24702-26-9](/img/structure/B187034.png)
4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide, also known as MMPS, is a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins, which are essential for tissue remodeling and repair. Overexpression of MMPs has been linked to various pathological conditions, including cancer, arthritis, and cardiovascular diseases. MMPS has been extensively studied for its potential therapeutic applications in these diseases.
Mécanisme D'action
4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide inhibits the activity of MMPs by binding to the active site of the enzyme and preventing the cleavage of ECM proteins. This leads to the accumulation of ECM proteins, which can inhibit tumor invasion and metastasis and reduce inflammation and cartilage destruction in arthritis.
Effets Biochimiques Et Physiologiques
4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including inhibition of MMP activity, reduction of tumor growth and metastasis, and reduction of inflammation and cartilage destruction in arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide in lab experiments is its potent inhibitory activity against MMPs, which allows for the study of the role of MMPs in various pathological conditions. However, one limitation is the potential for off-target effects, as 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide may also inhibit other enzymes that are not MMPs.
Orientations Futures
Future research on 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide could focus on developing more potent and selective inhibitors of MMPs, as well as investigating the potential therapeutic applications of 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide in other diseases, such as neurodegenerative diseases and fibrosis. In addition, further studies could investigate the potential off-target effects of 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide and develop strategies to minimize these effects.
Méthodes De Synthèse
4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide can be synthesized using a multistep process involving the reaction of 4-methylbenzenesulfonyl chloride with 4-methylthiophenol, followed by the reaction of the resulting product with methyl 4-methylphenylsulfinylacetate. The final product is obtained by treating the intermediate with methylamine.
Applications De Recherche Scientifique
4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer, arthritis, and cardiovascular diseases. It has been shown to inhibit the activity of various MMPs, including MMP-2, MMP-9, and MMP-13. MMP-2 and MMP-9 are involved in the degradation of ECM proteins, which are essential for tumor invasion and metastasis. 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has been shown to inhibit tumor growth and metastasis in various animal models of cancer. In addition, 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has been shown to reduce inflammation and cartilage destruction in animal models of arthritis.
Propriétés
Numéro CAS |
24702-26-9 |
|---|---|
Nom du produit |
4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide |
Formule moléculaire |
C15H17NO2S2 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
(NE)-4-methyl-N-[methyl-(4-methylphenyl)-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C15H17NO2S2/c1-12-4-8-14(9-5-12)19(3)16-20(17,18)15-10-6-13(2)7-11-15/h4-11H,1-3H3 |
Clé InChI |
HZTFMTGJVKQSNS-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/S(=N/S(=O)(=O)C2=CC=C(C=C2)C)/C |
SMILES |
CC1=CC=C(C=C1)S(=NS(=O)(=O)C2=CC=C(C=C2)C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=NS(=O)(=O)C2=CC=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



